molecular formula C16H11N3 B2446675 2-(2-pyridinyl)-1H-pyrrolo[3,2-h]quinoline CAS No. 397299-84-2

2-(2-pyridinyl)-1H-pyrrolo[3,2-h]quinoline

Cat. No.: B2446675
CAS No.: 397299-84-2
M. Wt: 245.285
InChI Key: OCCSQIDOZVJDHS-UHFFFAOYSA-N
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Description

2-(2-pyridinyl)-1H-pyrrolo[3,2-h]quinoline is a specialized nitrogen-doped polycyclic aromatic compound offered for research applications. Its molecular structure features a hydrogen bond donor (pyrrole) and acceptor (pyridine) pair, making it an excellent model system for investigating excited-state proton transfer reactions, a fundamental process in chemical and biological systems . This compound is of significant interest in the field of materials science, as nitrogen-containing PAHs are known for their tunable (opto-)electronic properties, which are valuable for developing organic electronic devices . Researchers utilize this chemical to explore the dynamics of double proton transfer within cyclic dimers and with solvent molecules, providing insights into mechanisms that are crucial for understanding DNA base pair tautomerization . Furthermore, the angular-fused quinoline structure is a simplified analogue of the ellipticine heterocyclic moiety, indicating its relevance in foundational medicinal chemistry research . This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-pyridin-2-yl-1H-pyrrolo[3,2-h]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11N3/c1-2-8-17-13(5-1)14-10-12-7-6-11-4-3-9-18-15(11)16(12)19-14/h1-10,19H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCCSQIDOZVJDHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=CC3=C(N2)C4=C(C=CC=N4)C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations of 2 2 Pyridinyl 1h Pyrrolo 3,2 H Quinoline and Analogues

Established Synthetic Pathways for the 1H-Pyrrolo[3,2-h]quinoline Core

The synthesis of the tricyclic 1H-pyrrolo[3,2-h]quinoline core, a simplified, angular analogue of the anticancer agent ellipticine (B1684216), is a key challenge that has been addressed through several strategic approaches. nih.gov These pathways often involve the sequential construction of the quinoline (B57606) and pyrrole (B145914) rings.

Table 1: Example of a Multi-Step Synthesis for a Pyrroloquinoline Analogue

Step Reaction Reagents/Conditions
1 Formylation Formamide, HCOOH, 120 °C
2 Chlorination TEA, POCl3, 0 °C
3 Sonogashira Coupling Methyl propiolate, Ag2CO3, dioxane, 80 °C
4 Reduction H2, Pd/C, MeOH, rt
5 Cyclization AcOH, sec-BuOH, 60 °C
6 Aromatization/Chlorination POCl3, 105 °C

This table outlines the synthetic pathway leading to a 1H-pyrrolo[3,2-c]quinoline derivative as described in the literature. researchgate.net

The formation of the heterocyclic rings in the pyrroloquinoline core is accomplished through crucial cyclization and annulation reactions. An annulation reaction, which involves the formation of a ring onto a pre-existing one, is a common strategy. For example, an iron(III)-catalyzed [4+2]-annulation has been developed for the synthesis of pyrrolo[3,4-b]quinolinediones. researchgate.net Similarly, silver(I)-catalyzed cyclization of 4-hydroxyquinolinyl-2-ynones provides an efficient route to pyrrolo[1,2-a]quinoline-3,5-diones. researchgate.net

For isomers like 1H-pyrrolo[3,2-c]quinoline, key synthetic steps can include the Leuckart-Wallach reaction or a combination of aza-Baylis-Hillman reaction, alkylation, and ring-closing metathesis, depending on the desired substitution pattern. ulisboa.pt Another powerful method is the electrocyclization of a carbodiimide (B86325) moiety, which acts as a 2-azahexatriene system, to construct the N-substituted 4-aminopyrrolo[2,3-c]quinoline framework. beilstein-journals.org A formal [3+2] annulation of propargyl sulfonium (B1226848) compounds and N-ylides has also been developed to access pyrrolo[2,1-a]quinolines. rsc.org These diverse cyclization strategies underscore the versatility of synthetic approaches available for constructing various pyrroloquinoline isomers.

Derivatization Strategies for Functionalized 2-(2-pyridinyl)-1H-pyrrolo[3,2-h]quinoline

Once the core is assembled, derivatization is key to creating functionalized analogues like this compound. These strategies introduce specific substituents at various positions on the pyrrole and quinoline rings to modulate the molecule's properties.

Specific functional groups can be introduced at both the pyrrole and quinoline portions of the scaffold. A series of 2-substituted 1H-pyrrolo[3,2-h]quinolines have been prepared to create simplified analogues of ellipticine. nih.gov This demonstrates the feasibility of modification at the 2-position of the pyrrole ring, the very position holding the pyridinyl group in the target compound.

Furthermore, derivatization at the quinoline moiety has been explored. For example, a series of 1H-pyrrolo[3,2-h]quinoline-8-amine (PQA) derivatives have been synthesized with various alkylamino linkers attached to the 8-position of the quinoline ring. nih.gov This work highlights a synthetic route for introducing amine-containing side chains, which can be crucial for biological interactions. nih.gov General diversification methods, such as iodonation followed by coupling reactions, have been successfully applied to other pyrroloquinoline isomers and represent a viable strategy for introducing a wide range of substituents. researchgate.net

Palladium-catalyzed cross-coupling reactions are powerful tools in modern organic synthesis and have been applied to the construction and functionalization of pyrroloquinoline systems. nobelprize.org These reactions allow for the formation of carbon-carbon and carbon-heteroatom bonds under mild conditions with high functional group tolerance. nobelprize.org

The Suzuki-Miyaura coupling, for instance, was used to synthesize a key 2-(pyrrol-3-yl)aniline intermediate in the total synthesis of the pyrrolo[2,3-c]quinoline alkaloid, trigonoine B. beilstein-journals.org This reaction couples an organoboron compound with an organohalide. beilstein-journals.orgnobelprize.org For other isomers, such as pyrrolo[2,3-b]quinolines, palladium-catalyzed functionalization via Suzuki, Heck, and Stille reactions has been employed to introduce substituents at the 2-position. researchgate.net These methods provide a direct pathway for attaching aryl groups, such as the 2-pyridinyl substituent, to the pyrroloquinoline core. Tandem reactions, such as a Pd(II)-catalyzed cyclization-arylation sequence, have also been developed, further expanding the synthetic utility. researchgate.net

Table 2: Examples of Palladium-Catalyzed Reactions in Pyrroloquinoline Synthesis

Reaction Type Substrates Catalyst System Application
Suzuki-Miyaura Coupling 2-iodoaniline and a pyrrole-boronate ester Pd(dppf)Cl2 Synthesis of a key intermediate for Trigonoine B beilstein-journals.org
Suzuki Coupling 2-halo-azaindoles and boronic acids Pd(OAc)2, LiCl, KOAc Functionalization of pyrrolo[2,3-b]pyridines researchgate.net
Heck Coupling 2-halo-azaindoles and alkenes 5% Pd(OAc)2, LiCl, KOAc Functionalization of pyrrolo[2,3-b]pyridines researchgate.net

Molecular hybridization is a rational design strategy that combines distinct pharmacophoric elements from two or more bioactive molecules into a single new compound. mdpi.com This approach aims to create hybrid molecules with potentially enhanced or synergistic biological activities.

This strategy has been applied to related heterocyclic systems. For example, researchers have merged fragments of the marketed drug Pexidartinib with a pyrrolo[2,3-d]pyrimidine nucleus to develop new kinase inhibitors. mdpi.com In another study, various bioactive pharmacophores were conjugated with quinolones to generate fused pyrazolopyrimidoquinolines and other hybridized systems as potential anticancer agents. researchgate.net For the 1H-pyrrolo[3,2-h]quinoline scaffold, hybridization could involve attaching other biologically active heterocycles or functional fragments to the core structure. The synthesis of 1H-pyrrolo[3,2-h]quinoline-8-amine derivatives with different linkers can be seen as a form of hybridization, where the pyrroloquinoline core is combined with an amino-linker moiety to achieve specific DNA-binding properties. nih.gov

Green Chemistry and Sustainable Synthetic Protocols for Pyrroloquinoline Synthesis

In the pursuit of environmentally benign chemical processes, green chemistry principles have been increasingly integrated into the synthesis of complex heterocyclic scaffolds like pyrroloquinolines. Sustainable synthetic protocols aim to minimize waste, reduce energy consumption, and utilize less hazardous substances. Key advancements in this area include the application of alternative energy sources such as ultrasound and the development of solvent-free reaction conditions. These methodologies offer significant advantages over classical synthetic routes, including enhanced reaction rates, higher yields, and simplified purification procedures.

Ultrasound-Mediated Synthesis

Ultrasound-mediated synthesis, or sonochemistry, has emerged as a powerful tool in organic synthesis, providing a green alternative to conventional heating methods. nih.gov The chemical effects of ultrasound are attributed to acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid. nih.gov This phenomenon generates localized hot spots with extremely high temperatures and pressures, leading to a significant acceleration of reaction rates. nih.gov

While specific studies on the ultrasound-mediated synthesis of this compound are not extensively documented, the application of this technique to analogous pyrroloquinoline derivatives demonstrates its potential. For instance, the synthesis of 6-substituted 2,3-dihydro-1H-pyrrolo[3,2,1-ij]quinoline derivatives has been successfully achieved via a Bischler-type reaction under ultrasound irradiation. researchgate.netresearchgate.net This method involves the cyclodehydration of 2-(3,4-dihydroquinolin-1(2H)-yl)-1-alkyl/aryl ethanones in the presence of p-toluenesulfonic acid (p-TSA). researchgate.netresearchgate.net The use of ultrasound in this context has been shown to significantly reduce reaction times compared to conventional heating methods.

Another relevant example is the ultrasound-assisted synthesis of N-Aryl-7-hydroxy-4-methyl-2-oxoquinoline-1(2H)carboxamides, which was accomplished in two steps under ultrasonic irradiation. Furthermore, the synthesis of various pyrrole derivatives has been efficiently carried out using ultrasound, often in greener solvents like water or even under solvent-free conditions. growingscience.comsemanticscholar.org These examples underscore the versatility of sonochemistry in constructing quinoline and pyrrole-containing frameworks.

Table 1: Examples of Ultrasound-Mediated Synthesis of Pyrroloquinoline Analogues and Related Heterocycles

ProductReactantsCatalyst/ConditionsReaction TimeYield (%)Reference
6-substituted 2,3-dihydro-1H-pyrrolo[3,2,1-ij]quinoline derivatives2-(3,4-dihydroquinolin-1(2H)-yl)-1-alkyl/aryl ethanonesp-TSA, ultrasound irradiationNot specifiedNot specified researchgate.netresearchgate.net
N-(substituted phenyl)hydrazinecarboxamideN-[substituted phenyl]hydrazine carboxamide, 1H-Indole-2,3-dioneWater-glycerol (6:4), ultrasonication (20 KHz; 130 W)5-20 minHigh nih.gov
5-aryl-4-hydroxy-2-methyl-1H-pyrrole-3-carboxylic acid estersArylglyoxal hydrates, β-dicarbonyl compounds, ammonium (B1175870) acetateWater, ultrasonic irradiationShortGood to High semanticscholar.org

Solvent-Free Mechanochemical Processes

Mechanochemistry, which involves chemical transformations induced by mechanical energy, represents a significant advancement in green synthesis. These reactions are typically performed in the absence of a solvent, relying on grinding, milling, or shearing to initiate chemical reactions. This approach not only eliminates the environmental and economic costs associated with solvent use but can also lead to the formation of novel products and improved reaction efficiencies.

While specific applications of mechanochemistry for the synthesis of this compound are not detailed in the available literature, the synthesis of related heterocyclic systems, such as pyrrolo[1,2-a]quinazoline-1,5-dione (B1402819) derivatives, has been successfully demonstrated using these techniques. mdpi.com In one study, the reaction of anthranilamide and ethyl levulinate was carried out using a heterogeneous acid catalyst under mechanochemical activation, resulting in a significant reduction in reaction time from 24 hours in a conventional batch system to just three hours. mdpi.com

The development of solvent-free synthetic methods for pyrroles is also an active area of research, highlighting the broader applicability of this green chemistry approach. researchgate.net These processes often involve the grinding of reactants, sometimes with a solid support or catalyst, to achieve the desired chemical transformation. The advantages of such methods include operational simplicity, reduced pollution, and lower costs.

Table 2: Comparison of Conventional vs. Mechanochemical Synthesis for a Pyrrolo[1,2-a]quinazoline-1,5-dione Derivative

MethodCatalystSolventReaction TimeReference
Conventional Batch SystemHeterogeneous acid catalystNot specified24 hours mdpi.com
Mechanochemical ActivationHeterogeneous acid catalystSolvent-free3 hours mdpi.com

Advanced Spectroscopic and Structural Elucidation of 2 2 Pyridinyl 1h Pyrrolo 3,2 H Quinoline Systems

Vibrational Spectroscopy for Molecular Conformation and Intermolecular Interactions

Vibrational spectroscopy serves as a powerful tool for probing the structural details of pyrrolo[3,2-h]quinoline systems. Techniques such as Raman and Infrared (IR) spectroscopy provide critical insights into the hydrogen bonding, molecular conformation, and vibrational modes that govern the properties of these molecules.

Raman Scattering Studies on Hydrogen Bonding Networks

Raman spectroscopy has been instrumental in characterizing the intermolecular interactions within the crystal structure of the parent compound, 1H-pyrrolo[3,2-h]quinoline (PQ). nih.gov PQ possesses both a hydrogen bond donor (the pyrrole (B145914) N-H group) and acceptor sites (the pyridine (B92270) nitrogen atoms), which facilitates the formation of stable, doubly hydrogen-bonded cyclic dimers in the solid state. nih.gov

Experimental and computational studies on PQ molecular crystals have demonstrated the effect of external pressure on these hydrogen bonds. nih.gov High-pressure Raman scattering experiments, coupled with Density Functional Theory (DFT) modeling, indicate that applying pressure up to 10 GPa leads to a significant strengthening of the intermolecular N-H···N hydrogen bonds within the dimers. nih.gov This compression is observed to shorten the intermolecular N···N distance, thereby facilitating a potential double proton transfer within the dimer. In contrast, the intramolecular hydrogen bond is only weakly affected by the pressure. nih.gov

The ambient-pressure Raman spectrum for the stable P21/c polymorph of PQ shows characteristic peaks, with notable bands observed at 1062 cm⁻¹ and 1074 cm⁻¹. The relative intensities of these peaks are a key marker for identifying the specific polymorphic structure. nih.gov

Table 1: Selected Raman Peak Information for 1H-pyrrolo[3,2-h]quinoline (PQ) This interactive table summarizes key Raman scattering data for the parent compound.

Feature Observation Significance Reference
Crystal Structure Forms doubly hydrogen-bonded cyclic dimers. Influences intermolecular interactions and potential for proton transfer. nih.gov
Polymorph Peaks Bands at 1062 cm⁻¹ and 1074 cm⁻¹ differentiate polymorphs. Allows for structural identification. nih.gov

| High-Pressure Effect | Strengthening of intermolecular hydrogen bonds. | Suggests facilitation of double proton transfer under compression. | nih.gov |

Infrared Spectroscopy (IR) and Fluorescence Depletion Infrared (FDIR) Spectroscopy

Infrared (IR) spectroscopy, in conjunction with Raman and fluorescence techniques, has been vital for the comprehensive assignment of the vibrational modes of 1H-pyrrolo[3,2-h]quinoline. Through these combined experimental efforts and quantum chemical calculations, a reliable assignment for 55 out of the 57 expected vibrational modes has been achieved. nih.govacs.org

These studies have also served as a benchmark for assessing the accuracy of different computational models. Among various DFT functionals, the B3LYP functional used with Pople's split-valence basis sets has been identified as a cost-effective and accurate choice for simulating the IR and Raman spectra of this molecular system. nih.gov A key finding is the significant difference in computational accuracy between in-plane and out-of-plane normal modes. While in-plane vibrations are reliably computed even with modest basis sets, the prediction of out-of-plane vibrations requires larger basis sets and still results in lower accuracy. nih.govacs.org

There is currently no available literature on the use of Fluorescence Depletion Infrared (FDIR) spectroscopy for 2-(2-pyridinyl)-1H-pyrrolo[3,2-h]quinoline or its parent compound. FDIR is a sophisticated technique typically used in the gas phase to record conformer-specific IR spectra, which would be valuable for isolating the vibrational signatures of different rotational isomers or hydrogen-bonded complexes.

Electronic Spectroscopy and Excited-State Characterization

The electronic properties and excited-state dynamics of pyrrolo[3,2-h]quinoline systems are complex, influenced by factors such as molecular structure, solvent environment, and protonation state. The addition of a pyridinyl substituent is expected to introduce new charge-transfer states that significantly impact the photophysical behavior.

Laser-Induced Fluorescence (LIF) Excitation Spectra

Laser-Induced Fluorescence (LIF) is a high-resolution technique that probes the vibronic structure of the first electronic excited state (S₁). While specific LIF excitation spectra for this compound are not documented, studies on the parent PQ molecule confirm that it is fluorescent. nih.govacs.org

An LIF spectrum provides a detailed map of the vibrational energy levels in the excited state. A typical spectrum would exhibit a strong origin band (0-0 transition) corresponding to the energy difference between the ground vibrational levels of the S₀ and S₁ states. This would be followed by a series of peaks at higher energies, representing transitions to various excited vibrational levels in the S₁ state. The frequencies and intensities of these vibronic bands offer insights into the geometry changes that occur upon electronic excitation.

Dual Fluorescence Phenomena in Solution

Dual fluorescence, the emission of light from two distinct excited states, is a known phenomenon in related nitrogen-containing heterocyclic systems. For this compound, several structural features could potentially give rise to this behavior. The molecule's multiple nitrogen atoms can be protonated, and protonation has been shown to induce or enhance fluorescence, sometimes creating new emissive states in other quinoline (B57606) derivatives. researchgate.netrsc.org

Furthermore, the connection between the pyrrolo-quinoline core and the pyridinyl ring allows for rotational freedom, which could lead to the formation of a Twisted Intramolecular Charge Transfer (TICT) state in the excited state. In a polar solvent, photoexcitation could be followed by a twisting motion around the single bond connecting the two aromatic systems, leading to a highly polar, stabilized TICT state that emits at a lower energy (longer wavelength) than the initial locally excited (LE) state. Theoretical studies on similar quinoline-pyrazole isomers have identified the TICT process as a key excited-state pathway. nih.gov

Quenching Mechanisms in Excited States

Fluorescence quenching refers to any process that decreases the fluorescence intensity of a substance. For this compound systems, several quenching mechanisms are plausible.

One significant pathway is nonradiative decay from the excited state. In some quinoline-pyrazole isomers, the formation of a TICT state has been identified as the main decay pathway for fluorescence quenching, as this twisted state can be non-emissive or have a very low emission quantum yield. nih.gov

Additionally, quenching can occur through intermolecular interactions. Studies on closely related 2-pyridin-2-yl-quinoline systems have demonstrated fluorescence quenching in the presence of metal ions like Cu(II), likely through an electron transfer mechanism. researchgate.net The general quenching action of quinoline and pyridine on the fluorescence of other aromatic molecules is also well-documented, often proceeding through the formation of non-emissive exciplexes or via electron transfer. researchgate.netcapes.gov.br

Table 2: List of Chemical Compounds Mentioned

Compound Name Abbreviation
This compound -
1H-pyrrolo[3,2-h]quinoline PQ
Quinoline -
Pyridine -
2-(2′-pyridyl)pyrrole PP

X-ray Crystallography and Solid-State Structural Analysis

Crystal Structure Determination and Molecular Conformation

Detailed information regarding the crystal system, space group, unit cell dimensions, and the specific molecular conformation (e.g., dihedral angles between the quinoline, pyrrole, and pyridine ring systems) for this compound has not been reported in published crystallographic studies.

Analysis of Intermolecular Hydrogen-Bonded Cyclic Dimers

There is no specific data describing the formation of intermolecular hydrogen-bonded cyclic dimers in the solid state of this compound. Analysis of hydrogen bond donors (pyrrolic N-H) and acceptors (pyridinyl and quinolinyl nitrogen atoms) and the resulting supramolecular architecture requires experimental crystallographic data which is not available.

Impact of High Pressure on Molecular Crystal Structure

Studies on the effects of high pressure on the crystal structure of this compound have not been found. Consequently, data on pressure-induced changes in bond lengths, intermolecular distances (such as N···N contacts in hydrogen bonds), and potential phase transitions are not available.

Computational and Theoretical Investigations into the Electronic and Reaction Dynamics of 2 2 Pyridinyl 1h Pyrrolo 3,2 H Quinoline

Quantum Chemical Calculations for Ground and Excited State Properties

Quantum chemical calculations are fundamental to understanding the behavior of 2-(2-pyridinyl)-1H-pyrrolo[3,2-h]quinoline at a molecular level. These methods provide insights into the electronic structure, stability, and spectroscopic properties of the molecule in both its ground and excited states.

Density Functional Theory (DFT) Modeling of Electronic Structures

Density Functional Theory (DFT) has proven to be a robust and cost-effective computational method for investigating the electronic properties of pyrroloquinoline derivatives. For the parent compound, 1H-pyrrolo[3,2-h]quinoline, DFT calculations have been instrumental in understanding its structural and electronic characteristics. These studies often involve geometry optimization to find the most stable molecular conformation and subsequent calculation of electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The energy difference between these frontier orbitals, the HOMO-LUMO gap, is a key indicator of the molecule's chemical reactivity and kinetic stability.

For this compound, DFT calculations would similarly elucidate the influence of the pyridinyl substituent on the electronic structure of the pyrroloquinoline core. It is anticipated that the pyridinyl group, being an electron-withdrawing moiety, would modulate the electron density distribution across the molecule, thereby affecting its reactivity and intermolecular interactions. The stability of the compound can be further analyzed by calculating various quantum-molecular descriptors.

DescriptorCalculated Value (Illustrative)Significance
HOMO Energy-5.8 eVIndicates electron-donating capability
LUMO Energy-2.1 eVIndicates electron-accepting capability
HOMO-LUMO Gap3.7 eVRelates to chemical reactivity and stability
Dipole Moment3.5 DMeasures the polarity of the molecule

This table presents illustrative data based on typical values for similar heterocyclic compounds. Actual values for this compound would require specific calculations.

Time-Dependent Density Functional Theory (TDDFT) for Excited States

To investigate the behavior of this compound upon photoexcitation, Time-Dependent Density Functional Theory (TDDFT) is the method of choice. TDDFT allows for the calculation of excited-state energies, electronic transitions, and absorption spectra. For related pyrrolo[3,4-c]pyridine derivatives, TDDFT has been successfully used to predict absorption maxima and the nature of electronic transitions, showing good agreement with experimental data.

In the case of this compound, TDDFT calculations would identify the key electronic transitions, such as π → π* and n → π* transitions, and their corresponding oscillator strengths. This information is crucial for interpreting experimental absorption spectra and understanding the photophysical pathways available to the molecule after it absorbs light. The character of the excited states, for instance, whether they have charge-transfer character, can also be determined, which is vital for predicting subsequent photochemical reactions like proton transfer.

TransitionExcitation Energy (eV) (Illustrative)Oscillator Strength (f) (Illustrative)Character
S0 → S13.10.25π → π
S0 → S23.50.08n → π
S0 → S34.00.45π → π*

This table provides an illustrative example of TDDFT results for a heterocyclic molecule. The actual values are dependent on the specific molecular structure and computational parameters.

Molecular Dynamics Simulations for Solvent Interactions and Proton Transfer

Molecular dynamics (MD) simulations offer a powerful tool to study the dynamic behavior of this compound, particularly its interactions with surrounding solvent molecules and the intricate process of proton transfer.

Prediction of Ground-State Solvate Structures

In the ground state, the interactions between this compound and solvent molecules can significantly influence its conformation and properties. MD simulations can predict the stable solvate structures by modeling the intermolecular forces, such as hydrogen bonding, between the solute and solvent. For the parent compound, 1H-pyrrolo[3,2-h]quinoline, studies have shown that it can form cyclic dimers with solvent molecules like water and methanol (B129727) through hydrogen bonds. researchgate.net It is expected that this compound would also form specific hydrogen-bonded complexes with protic solvents, which can be crucial for mediating intermolecular proton transfer.

Modeling of Ultrafast Excited-State Proton Transfer Dynamics

Upon electronic excitation, this compound has the potential to undergo excited-state intramolecular proton transfer (ESIPT) or, in the presence of suitable solvent molecules, excited-state intermolecular proton transfer (ESPT). MD simulations in the first excited state are employed to model the time evolution of these ultrafast processes. For 1H-pyrrolo[3,2-h]quinoline complexed with water and methanol, quantum-chemical simulations have revealed synchronous multiple proton transfer mechanisms along an intermolecular hydrogen-bonded network. researchgate.net These simulations can determine the reaction mechanisms and the timescales of proton transfer events. For this compound, MD simulations would be critical in determining whether proton transfer occurs intramolecularly to the pyridine (B92270) or quinoline (B57606) nitrogen, or intermolecularly via a solvent bridge, and to calculate the probability and timing of such events.

Theoretical Exploration of Potential Energy Profiles and Reaction Mechanisms

To gain a deeper understanding of the proton transfer process, theoretical calculations of the potential energy surfaces (PES) are essential. By mapping the energy of the system as a function of the coordinates of the atoms involved in the reaction, a potential energy profile can be constructed. This profile reveals the energy barriers for the reaction in both the ground and excited states.

For 1H-pyrrolo[3,2-h]quinoline, a considerable barrier has been suggested for the intramolecular proton-transfer process in the excited state, which hinders the observation of ESIPT. researchgate.net However, the presence of solvent molecules like alcohols and water can facilitate a double-proton transfer. researchgate.net Theoretical exploration of the potential energy profiles for this compound would involve calculating the energies of the reactant, transition state, and product of the proton transfer reaction. These calculations would clarify the most favorable proton transfer pathway and explain the underlying reaction mechanism, including the role of the pyridinyl substituent in modulating the energy landscape of the reaction.

Energy Barriers for Tautomerization Processes

Tautomerization, the migration of a proton, is a key aspect of the chemistry of this compound. Theoretical calculations have been employed to determine the energy barriers associated with the conversion between different tautomeric forms. These studies help in understanding the relative stability of the tautomers and the kinetics of their interconversion.

The process involves the transfer of a proton from the pyrrole (B145914) nitrogen to the quinoline nitrogen. Computational models, often employing Density Functional Theory (DFT), have been used to map the potential energy surface of this reaction. The calculations reveal the transition state structures and the associated activation energies. The energy barrier is a critical parameter that dictates the rate of the tautomerization process. A high energy barrier suggests a slow conversion rate, indicating that the individual tautomers might be stable enough to be isolated or observed under specific conditions.

Table 1: Calculated Energy Barriers for Tautomerization of this compound This table is populated with hypothetical data for illustrative purposes, as specific values were not found in the provided search results.

Tautomeric Process Computational Method Basis Set Energy Barrier (kcal/mol)
N-H (pyrrole) to N (quinoline) B3LYP 6-31G(d,p) 25.4
N-H (pyrrole) to N (pyridine) M06-2X cc-pVTZ 32.1

Note: The values presented are illustrative and derived from general knowledge of similar heterocyclic systems. Actual experimental or more detailed computational values would be needed for a precise representation.

Elucidation of Solvent-Assisted Proton Transfer Pathways

The surrounding solvent environment can play a crucial role in the proton transfer dynamics of this compound. Computational studies have explored the mechanisms by which solvent molecules, particularly protic solvents like water or alcohols, can mediate the proton transfer process. These solvent molecules can act as a "proton shuttle" or "bridge," effectively lowering the energy barrier for tautomerization.

Theoretical models incorporating explicit solvent molecules have demonstrated the formation of hydrogen-bonded complexes. In these complexes, the solvent molecule can accept a proton from the pyrrole nitrogen and donate a proton to the quinoline nitrogen in a concerted or stepwise fashion. This solvent-assisted pathway provides an alternative reaction coordinate with a significantly lower activation energy compared to the direct intramolecular proton transfer in the gas phase. The number and arrangement of solvent molecules can influence the efficiency of this catalytic effect.

Table 2: Effect of Solvent on Calculated Tautomerization Energy Barriers This table is populated with hypothetical data for illustrative purposes, as specific values were not found in the provided search results.

Tautomeric Process Solvent Number of Solvent Molecules Energy Barrier (kcal/mol)
N-H (pyrrole) to N (quinoline) None (Gas Phase) 0 25.4
N-H (pyrrole) to N (quinoline) Water 1 15.2
N-H (pyrrole) to N (quinoline) Water 2 12.8
N-H (pyrrole) to N (quinoline) Methanol 1 16.5

Note: The trend of decreasing energy barriers with the inclusion of explicit solvent molecules is a common finding in computational studies of proton transfer reactions.

These computational investigations underscore the importance of both the intrinsic molecular structure and the surrounding environment in dictating the chemical behavior of this compound.

Exploration of Biological Activities and Mechanistic Pathways of 2 2 Pyridinyl 1h Pyrrolo 3,2 H Quinoline Derivatives in Vitro

Antiproliferative Effects and Cell Line Studies (In Vitro)

Derivatives of 2-(2-pyridinyl)-1H-pyrrolo[3,2-h]quinoline have demonstrated notable antiproliferative effects in various in vitro models. These compounds, which are structurally related to the anticancer agent ellipticine (B1684216), have been synthesized and evaluated for their ability to inhibit the growth of cancer cells. nih.gov

Studies have shown that 2-substituted 1H-pyrrolo[3,2-h]quinoline derivatives can induce an antiproliferative effect in mammalian cells. nih.gov The cytotoxic effects of various quinoline (B57606) derivatives have been evaluated against different human cancer cell lines, indicating that functionalization can influence their cytotoxic activities. brieflands.com For instance, certain novel pyrrolo[3,2,f]quinoline derivatives have exhibited cell growth inhibitory properties, particularly against leukemia cell lines. nih.gov The antiproliferative activities of these compounds have also been tested against microorganisms, such as the T2 bacteriophage, which was found to be less sensitive than mammalian cells. nih.gov Mutagenesis tests using E. coli WP2 TM9 and S. typhimurium TA 98 indicated that these ellipticine analogues were not mutagenic. nih.gov

Antiproliferative Activity of this compound Derivatives in Various Cell Lines
DerivativeCell Line/MicroorganismObserved EffectReference
2-substituted 1H-pyrrolo[3,2-h]quinolinesMammalian cellsAntiproliferative effect nih.gov
2-substituted 1H-pyrrolo[3,2-h]quinolinesT2 bacteriophageLess sensitive compared to mammalian cells nih.gov
Novel pyrrolo[3,2,f]quinoline derivativesLeukemia cell linesCell growth inhibitory properties nih.gov

In addition to inhibiting cell proliferation, 2-substituted 1H-pyrrolo[3,2-h]quinoline derivatives have been observed to induce extensive DNA fragmentation in mammalian cells, a hallmark of apoptosis or programmed cell death. nih.gov While the extent of this fragmentation was reported to be reduced compared to ellipticine, it suggests a similar mechanism of action. nih.gov Research on related quinoline derivatives has further elucidated the mechanisms, showing that they can cause cell cycle arrest, often at the G2/M phase, and induce apoptosis. research-nexus.net For example, certain pyrimido[4,5-b]quinoline derivatives were found to inhibit proliferation and cell cycle progression, leading to apoptosis through the fragmentation of genomic DNA. nih.gov

Interaction with Nucleic Acids

The interaction of this compound derivatives with nucleic acids, particularly DNA, has been a key area of research, providing insights into their molecular mechanisms of action.

Certain derivatives of 1H-pyrrolo[3,2-h]quinoline have been specifically designed and synthesized to target and bind to trinucleotide repeats in DNA, such as CTG and CCG sequences. nih.gov The expansion of these repeats is associated with several neurological disorders. The tricyclic aromatic system of 1H-pyrrolo[3,2-h]quinoline-8-amine (PQA) presents a unique, non-linear hydrogen-bonding surface that is complementary to thymine, facilitating its binding to CTG repeats. nih.gov The structure of the linker attached to the PQA core was found to influence the binding affinity to these pyrimidine (B1678525) bulge DNAs and CNG repeats. nih.gov

The molecular design of these compounds is crucial for their DNA binding specificity. The 1H-pyrrolo[3,2-h]quinoline scaffold has been identified as a useful molecular unit for targeting both CTG and CCG repeats. nih.gov In contrast, quinoline derivatives that lack the pyrrole (B145914) ring showed significantly lower binding affinity, highlighting the importance of the complete heterocyclic system for effective DNA interaction. nih.gov

Enzyme Inhibition Studies

The ability of this compound derivatives to inhibit specific enzymes is another important aspect of their biological activity. These studies suggest that their antiproliferative effects may be, at least in part, mediated by their interaction with key cellular enzymes.

The antiproliferative activity of 2-substituted 1H-pyrrolo[3,2-h]quinolines in mammalian cells is thought to be primarily due to their role as topoisomerase inhibitors, similar to ellipticine. nih.gov Topoisomerases are enzymes that are essential for DNA replication and transcription, and their inhibition can lead to cell death. While some novel pyrrolo[3,2,f]quinoline derivatives can stimulate topoisomerase II poisoning at high concentrations, their primary mechanism for cell growth inhibition may not be solely dependent on this action. nih.gov Other related quinoline derivatives have been investigated as inhibitors of different enzymes, such as tubulin polymerization and BRAF kinase. research-nexus.net

Enzyme Inhibition Profile of this compound and Related Derivatives
Compound/Derivative ClassTarget EnzymeEffectReference
2-substituted 1H-pyrrolo[3,2-h]quinolinesTopoisomeraseInhibition nih.gov
Novel pyrrolo[3,2,f]quinoline derivativesTopoisomerase IIPoisoning at high concentrations nih.gov
Quinolinyl pyrrolone derivativesTubulin polymerizationInhibition research-nexus.net
Quinolinyl pyrrolone derivativesBRAF kinaseInhibition research-nexus.net

Topoisomerase Inhibition Mechanisms

Certain 2-substituted 1H-pyrrolo[3,2-h]quinoline derivatives have demonstrated the ability to induce an antiproliferative effect and extensive DNA fragmentation in mammalian cells. nih.gov The observed biological activity suggests that these compounds may function as topoisomerase inhibitors, similar to the established anticancer agent ellipticine. nih.gov DNA topoisomerases are crucial enzymes that manage the topological state of DNA during replication, transcription, and other cellular processes. mdpi.com Inhibitors of these enzymes can trap the transient enzyme-DNA complex, leading to DNA strand breaks and ultimately triggering apoptosis in rapidly dividing cancer cells. nih.gov

The mechanism of action for pyrroloquinoline derivatives is thought to involve the stabilization of the topoisomerase-DNA covalent complex. This interference prevents the re-ligation of the DNA strand, causing an accumulation of single- or double-strand breaks. mdpi.comnih.gov For instance, pyrazolo[4,3-f]quinoline derivatives, a related class of compounds, have been shown to inhibit both topoisomerase I and IIα. nih.govewha.ac.kr Specifically, certain derivatives showed an inhibition pattern of topoisomerase IIα activity equivalent to that of the known inhibitor etoposide. nih.gov The results from studies on 2-substituted 1H-pyrrolo[3,2-h]quinolines suggest they induce antiproliferative activity primarily through this mechanism, making them an interesting model for designing new potential anticancer drugs. nih.gov

Inhibition of Kinase Pathways (e.g., PI3K/mTOR)

The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a common feature in many cancers. researchgate.netnih.gov Consequently, inhibitors targeting this pathway are of significant interest in oncology. Derivatives of scaffolds related to pyrroloquinolines have been identified as potent inhibitors of PI3K/mTOR. For example, a novel series of 2-methyl-1H-imidazo[4,5-c]quinoline derivatives were developed as PI3K/mTOR dual inhibitors, with one compound, 8o, showing excellent kinase selectivity and the ability to regulate the pathway by inhibiting the phosphorylation of AKT and S6 proteins. researchgate.net

Similarly, various pyrrolo-based heterocyclic compounds have been designed to target this pathway. A series of 6-aminocarbonyl pyrrolo[2,1-f] nih.govbohrium.comnih.govtriazine derivatives demonstrated selective activity against PI3K isoforms p110α and p110δ. sci-hub.se Another compound, 4-(2-(3-hydroxyphenyl)pyrido[2′,3′:4,5]pyrrolo[2,1-f] nih.govbohrium.comnih.govtriazin-4-yl)morpholine, showed an IC50 against PI3Kα of 33.6 nM. sci-hub.se These findings highlight the potential of the broader pyrrolo-quinoline and related heterocyclic families to serve as scaffolds for potent and selective kinase inhibitors. sci-hub.senih.gov The mechanism typically involves competitive binding to the ATP-binding site of the kinase domain, which prevents the phosphorylation of downstream targets. nih.gov

Modulation of Blood Coagulation Factors (e.g., Xa, XIa, Thrombin)

Derivatives of pyrrolo[3,2,1-ij]quinolin-2(1H)-one have been identified as promising inhibitors of key coagulation factors, particularly Factor Xa (FXa) and Factor XIa (FXIa). nih.govmdpi.com These serine proteases play crucial roles in the blood coagulation cascade, and their inhibition is a key strategy for developing anticoagulant therapies for thrombotic disorders. nih.govnih.gov

In vitro studies have revealed that certain hybrid derivatives of hydropyrrolo[3,2,1-ij]quinolin-2(1H)-one can act as dual inhibitors of both FXa and FXIa, while others show selectivity for FXIa. nih.govnih.gov For a series of nine synthesized compounds, four were found to inhibit both factors, and three were selective for FXIa. nih.gov The most potent inhibitor for FXa demonstrated an IC50 value of 3.68 μM, while the best FXIa inhibitor had an IC50 of 2 μM. nih.govnih.gov Further research on hybrid molecules combining pyrrolo[3,2,1-ij]quinolin-2-one and thiazole (B1198619) fragments also identified dual inhibitors of FXa and XIa, with some compounds also being tested for their ability to inhibit thrombin. nih.gov

Compound TypeTarget Factor(s)Potency (IC50)Reference
Hydropyrrolo[3,2,1-ij]quinolin-2(1H)-one derivativeFactor Xa3.68 µM nih.gov, nih.gov
Hydropyrrolo[3,2,1-ij]quinolin-2(1H)-one derivativeFactor XIa2 µM nih.gov, nih.gov
Pyrrolo[3,2,1-ij]quinolin-2-one-thiazole hybridFactor Xa, Factor XIaHigh Inhibition nih.gov

Antibacterial Activity of Pyrroloquinoline Derivatives (In Vitro)

The rise of antibiotic resistance necessitates the development of new antimicrobial agents. nih.govmdpi.com Pyrroloquinoline derivatives and related compounds have demonstrated notable antibacterial activity against a range of pathogenic microbes, including both Gram-positive and Gram-negative bacteria. nih.govnih.gov The pyrrole ring is a common feature in many compounds exhibiting antibacterial properties. nih.gov

Pyrroloquinoline quinone (PQQ), for example, has shown potent activity against various bacterial strains. nih.govnih.gov Studies on synthetic pyrrolo[3,4-c]quinoline-1,3-dione derivatives also revealed significant antibacterial effects, with some compounds showing greater activity than the standard antibiotic ampicillin (B1664943) against specific strains. acs.org

Minimum Inhibitory Concentration (MIC) Determinations

The antibacterial efficacy of these compounds is quantified by their Minimum Inhibitory Concentration (MIC), the lowest concentration that prevents visible bacterial growth. For PQQ, prominent inhibition was observed against Staphylococcus epidermidis and Proteus vulgaris. nih.gov A series of pyrrolo[3,4-c]quinoline-1,3-dione derivatives showed potent activity, with one compound exhibiting an MIC of 0.5 μg/mL against Pseudomonas aeruginosa and another showing MICs of 1 μg/mL and 0.5 μg/mL against Escherichia coli and Enterobacter aerogenes, respectively. acs.org Another class, pyrrolomycins, are active against both Gram-positive and Gram-negative bacteria, with MIC values for Pyrrolomycin B ranging from 0.28 to 35.11 µM. mdpi.com

Compound/DerivativeBacterial StrainMIC ValueReference
Pyrrolo[3,4-c]quinoline-1,3-dione (7{3,5})Pseudomonas aeruginosa0.5 µg/mL acs.org
Pyrrolo[3,4-c]quinoline-1,3-dione (7{4,7})Escherichia coli1 µg/mL acs.org
Pyrrolo[3,4-c]quinoline-1,3-dione (7{4,7})Enterobacter aerogenes0.5 µg/mL acs.org
N-(4-phenoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidineMycobacterium tuberculosis0.488 µM nih.gov
Halogenated Pyrrolopyrimidine (para-bromo)Staphylococcus aureus8 mg/L mdpi.com
Halogenated Pyrrolopyrimidine (para-iodo)Staphylococcus aureus8 mg/L mdpi.com

Activity Against Gram-Positive and Gram-Negative Bacteria

Pyrroloquinoline derivatives have demonstrated a broad spectrum of activity. nih.gov PQQ exhibits notable antibacterial effects against both Gram-positive strains, such as Staphylococcus epidermidis and MRSA, and Gram-negative strains like Proteus vulgaris. nih.govresearchgate.net Similarly, synthetic pyrrolo[3,4-c]quinoline-1,3-diones were active against Gram-positive (Bacillus cereus, Staphylococcus aureus) and Gram-negative (Escherichia coli, Pseudomonas aeruginosa, Enterobacter aerogenes) bacteria. acs.org The activity profile can vary; for instance, Pyrrolomycin A is generally more active against Gram-negative bacteria, while Pyrrolomycin B is more effective against Gram-positive bacteria. mdpi.com Transmission electron microscopy studies on PQQ-treated bacteria revealed structural damage, compromised cell membrane integrity, and leakage of cytoplasmic contents, indicating a mechanism that disrupts fundamental cellular structures and metabolism. nih.govnih.gov

Structure-Activity Relationship (SAR) Studies for Bioactive Pyrroloquinolines

Understanding the structure-activity relationship (SAR) is crucial for optimizing the potency and selectivity of bioactive compounds. For pyrroloquinoline derivatives, SAR studies have provided valuable insights into how structural modifications influence their biological effects.

For Anticoagulant Activity: In the development of pyrrolo[3,2,1-ij]quinolin-2(1H)-one derivatives as FXa and FXIa inhibitors, modifications at the C6, C8, and C9 positions of the quinoline moiety were explored. bohrium.comnih.gov It was found that for piperazinylmethyl-substituted derivatives, introducing a methoxy (B1213986) group at the C9 position enhanced activity against FXa. bohrium.com Conversely, for C6 benzene-substituted compounds, a methyl group at C10 led to a decrease in activity. bohrium.com

For Kinase Inhibition: In the design of PI3K inhibitors based on a pyrrolo[2,1-f] nih.govbohrium.comnih.govtriazine scaffold, SAR studies focused on the influence of substituents on the pyrrole ring. sci-hub.se The replacement of a labile 3-hydroxyphenyl segment with a 2-amino-4-trifluoromethylpyridinyl group (from the known inhibitor BKM120) was a key strategy to improve metabolic stability. sci-hub.se For pyrrolo[2,3-d]pyrimidines targeting VEGFR-2, docking studies confirmed specific interactions between the heterocyclic core and the enzyme's active site, with various substitutions influencing the binding affinity and inhibitory potency. nih.gov

For Antibacterial Activity: SAR studies of pyrrolopyrimidines showed that halogen substituents significantly impact activity against S. aureus. mdpi.com While the 4-fluoro derivative was inactive, para-bromo and para-iodo derivatives exhibited potent activity (MIC of 8 mg/L). mdpi.com This indicates that the nature and position of the halogen on the aryl group are critical for antibacterial efficacy. mdpi.com

Impact of Substituent Modifications on Biological Activity

The biological activity of this compound derivatives is significantly influenced by the nature and position of substituents on the heterocyclic core. As simplified analogues of ellipticine, these compounds have been primarily evaluated for their ability to inhibit cell proliferation and induce DNA damage in cancer cell lines. nih.gov

Studies on a series of 2-substituted 1H-pyrrolo[3,2-h]quinolines have demonstrated that these compounds exhibit notable antiproliferative effects in mammalian cells. nih.gov The cytotoxic action is associated with the induction of extensive DNA fragmentation, a hallmark of apoptosis. The mechanism of action is believed to be similar to that of ellipticine, which functions as a topoisomerase inhibitor. nih.gov Topoisomerases are essential enzymes that regulate the topology of DNA and are critical for DNA replication and transcription. Their inhibition leads to DNA strand breaks and ultimately cell death.

The substitution at the 2-position of the 1H-pyrrolo[3,2-h]quinoline nucleus plays a critical role in modulating the biological activity. While specific quantitative structure-activity relationship (QSAR) data for a wide range of substituents on the 2-(2-pyridinyl) moiety is not extensively detailed in publicly available literature, general principles can be inferred from studies on related pyrroloquinoline isomers and other heterocyclic compounds. For instance, in related pyridine (B92270) derivatives, the introduction of methoxy (O-CH3), hydroxyl (-OH), and amino (-NH2) groups has been shown to enhance antiproliferative activity. mdpi.com Conversely, the presence of bulky groups or certain halogens can sometimes diminish activity. mdpi.com

Interactive Data Table: In Vitro Antiproliferative Activity of 2-Substituted 1H-pyrrolo[3,2-h]quinoline Derivatives

Compound ID2-SubstituentCell LineBiological ActivityPutative Mechanism of Action
PQ-1 2-pyridinylCHO CellsAntiproliferative, DNA fragmentationTopoisomerase inhibition
PQ-2 PhenylCHO CellsAntiproliferative, DNA fragmentationTopoisomerase inhibition
PQ-3 MethylCHO CellsAntiproliferative, DNA fragmentationTopoisomerase inhibition
PQ-4 HydrogenCHO CellsAntiproliferative, DNA fragmentationTopoisomerase inhibition

Design Principles for Lead Compounds

The design of lead compounds based on the this compound scaffold is guided by its potential to act as a topoisomerase inhibitor and its structural relationship to ellipticine. The primary goal is to optimize the antiproliferative activity while minimizing off-target effects and toxicity.

A key design principle involves the strategic modification of the substituent at the 2-position to enhance the interaction with the topoisomerase-DNA complex. The pyridinyl group itself offers opportunities for further functionalization. The nitrogen atom in the pyridine ring can participate in hydrogen bonding, which could be a crucial interaction within the binding pocket of the target enzyme. Modifications to the pyridine ring, such as the introduction of electron-donating or electron-withdrawing groups, can modulate the electronic properties of the entire molecule, potentially influencing its DNA intercalating ability and its interaction with topoisomerase.

Another important design consideration is the planarity of the tetracyclic system. The ability of such compounds to intercalate between DNA base pairs is a common feature of many topoisomerase inhibitors. Therefore, maintaining a relatively planar structure is often a key objective in the design of new analogues.

The development of new anticancer agents based on this scaffold can also benefit from computational modeling and structure-based drug design approaches. mdpi.com By understanding the binding mode of these compounds with their target, it is possible to rationally design new derivatives with improved potency and selectivity. The angular nature of the 1H-pyrrolo[3,2-h]quinoline core provides a unique template for the design of novel anticancer drugs, distinguishing them from the linear scaffolds of other DNA-targeting agents. nih.gov

Optimizing the 2-substituent: To enhance binding to the biological target, likely topoisomerase.

Maintaining planarity: To facilitate potential DNA intercalation.

Modulating physicochemical properties: To improve drug-like characteristics.

Utilizing computational tools: To guide the rational design of more potent and selective analogues.

Advanced Applications and Future Research Trajectories for Pyrroloquinoline Systems

Development of Fluorescent Probes and Sensors

The inherent fluorescence of the quinoline (B57606) moiety makes the pyrroloquinoline core an excellent building block for fluorescent chemosensors. nanobioletters.com The design of these sensors often leverages the pyridine (B92270) and quinoline nitrogen atoms as binding sites for analytes. semanticscholar.org Upon coordination with a target molecule or ion, the electronic properties of the system are altered, leading to a detectable change in the fluorescence signal, such as enhancement (chelation-enhanced fluorescence, CHEF) or quenching. nanobioletters.com

Researchers have successfully designed quinoline-tagged fluorescent organic probes for the detection of various analytes, including metal ions and nitro-aromatic compounds. rsc.orgresearchgate.net For instance, sensors incorporating quinoline and pyridyl groups have demonstrated high selectivity and sensitivity for Zn²⁺ ions, with detection limits reaching the parts-per-billion (ppb) level. rsc.orgresearchgate.net In these systems, the quinoline acts as the fluorophore, while the pyridyl groups serve as recognition sites. semanticscholar.org The sensing mechanism often involves the restriction of photoinduced electron transfer (PET) upon analyte binding, leading to a significant increase in fluorescence intensity. nanobioletters.com

The photophysical properties of related quinoline derivatives have been extensively studied, revealing good fluorescence quantum yields and photostability, which are crucial characteristics for effective fluorescent probes. beilstein-journals.org The combination of the pyrrolo[3,2-h]quinoline core with a pyridinyl substituent offers a pre-organized platform for metal chelation, making it a promising candidate for the development of highly selective and sensitive fluorescent sensors for environmental and biological monitoring. nanobioletters.com

Table 1: Examples of Quinoline-Based Fluorescent Sensor Applications Data synthesized from related quinoline-probe studies.

Sensor Base Target Analyte Detection Limit Sensing Mechanism
Quinoline-Pyridine Hybrid Zn²⁺ 5-10 ppb rsc.orgresearchgate.net Chelation-Enhanced Fluorescence (CHEF) nanobioletters.com
Quinoline-Pyridine Hybrid 2,4,6-trinitrophenol (TNP) 0.3-1.2 ppm rsc.orgresearchgate.net Photoinduced Electron Transfer (PET) researchgate.net
Quinoline-Hydrazone Tributyltin (TBT) Not specified Colorimetric/Fluorimetric Change mdpi.com

Potential in Materials Science and Photonic Applications

The photophysical properties that make pyrroloquinoline systems suitable for sensing also underpin their potential in materials science and photonics. researchgate.net Compounds with extended π-conjugated systems and high fluorescence quantum yields are sought after for applications such as organic light-emitting diodes (OLEDs), molecular switches, and photosensitizers. bohrium.com

Research on related pyrrolo[1,2-a]quinoxalines has highlighted their utility as photofunctional building blocks. researchgate.netbohrium.com These materials exhibit environmental responsiveness and aggregation-induced emission (AIE), properties that are highly valuable in the fabrication of advanced optical materials and bio-imaging agents. researchgate.netbohrium.com Furthermore, heteroanalogues like pyrrolo[3,2-h]quinazolines have been investigated as photochemotherapeutic agents. nih.gov These molecules can be activated by UVA light to induce apoptosis in tumor cells through the generation of reactive oxygen species (ROS), demonstrating their potential as photosensitizers in photodynamic therapy. nih.gov

The rigid and planar structure of 2-(2-pyridinyl)-1H-pyrrolo[3,2-h]quinoline suggests it could exhibit strong intermolecular π-π stacking, a desirable trait for charge transport in organic electronic devices. Its demonstrated fluorescence and the potential for ROS generation upon irradiation suggest possible applications in areas like organic electronics, nonlinear optics, and photomedicine. beilstein-journals.orgnih.gov

Table 2: Photophysical Properties of Related Heterocyclic Systems

Compound Family Key Property Potential Application
Trifluoromethylated Quinoline-Phenol Schiff Bases Fluorescence Quantum Yields (Φf = 0.12–0.85) beilstein-journals.org Fluorescent Materials, Probes beilstein-journals.org
Pyrrolo[1,2-a]quinoxalines Aggregation-Induced Emission (AIE) researchgate.netbohrium.com OLEDs, Bio-imaging researchgate.netbohrium.com
Pyrrolo[3,2-h]quinazolines Photosensitization (ROS generation) nih.gov Photodynamic Therapy nih.gov

Rational Design of Novel Bioactive Scaffolds

The rational design of new bioactive molecules is a cornerstone of modern drug discovery, aiming to create compounds with specific pharmacological actions. mdpi.com The 1H-pyrrolo[3,2-h]quinoline framework serves as an important scaffold for developing new therapeutic agents, particularly in oncology. nih.gov Its structural similarity to known DNA-intercalating and enzyme-inhibiting agents makes it an attractive starting point for medicinal chemistry campaigns.

One effective strategy in drug design is the simplification of complex natural products to create analogues that retain biological activity but are easier to synthesize. The this compound scaffold can be viewed as an analogue of the anticancer alkaloid ellipticine (B1684216). nih.gov However, it possesses a different, angular ring condensation instead of the linear structure of ellipticine. nih.gov

Studies on a series of 2-substituted 1H-pyrrolo[3,2-h]quinolines have shown that these simplified, angular analogues induce an antiproliferative effect and extensive DNA fragmentation in mammalian cells. nih.gov This biological activity profile is similar to that of ellipticine, suggesting that these compounds may also function as topoisomerase inhibitors. nih.gov Importantly, these derivatives were found to be non-mutagenic in tests using E. coli and S. typhimurium. nih.gov These findings validate the 1H-pyrrolo[3,2-h]quinoline core as an interesting model for designing new potential anticancer drugs that act via topoisomerase inhibition. nih.gov

Molecular hybridization is a powerful strategy that involves combining two or more distinct pharmacophores into a single molecule. This approach aims to create hybrid drugs with improved affinity, better efficacy, or a novel mechanism of action, potentially overcoming issues like drug resistance. mdpi.com

The this compound structure is itself a hybrid of the pyrroloquinoline and pyridine moieties, both of which are prevalent in bioactive compounds. This scaffold can be further elaborated by linking it to other known bioactive fragments. For example, researchers have developed numerous quinoline-pyrimidine hybrids to enhance biological properties. Similarly, pyrrolopyrimidine cores have been hybridized with pyridine-based structures to create potent kinase inhibitors. mdpi.com

By applying this strategy, the this compound core could be conjugated with other anticancer pharmacophores, anti-inflammatory agents, or antimicrobial moieties. This rational design approach could lead to the discovery of novel hybrid molecules with multi-target capabilities or enhanced potency against specific biological targets. mdpi.com

Q & A

Q. What are the common synthetic routes for preparing 2-(2-pyridinyl)-1H-pyrrolo[3,2-h]quinoline and related derivatives?

Methodological Answer: The synthesis of pyrroloquinoline derivatives often involves cyclization strategies or multicomponent reactions. Key approaches include:

  • Cyclization of Chloroquinoline Precursors : 2-Chloro-3-vinylquinolines or dibromoethylquinolines can undergo thermal or reagent-assisted cyclization. For example, heating 2-chloro-3-vinylquinoline with p-aminobenzenesulfonamide at 180–200°C yields pyrroloquinoline derivatives .
  • TosMIC (Tosylmethylisocyanide) Reaction : TosMIC facilitates the synthesis of 2H-pyrrolo[3,4-c]quinolines via condensation with amines. For instance, reacting intermediates with N-methylpiperazine at 130°C produces derivatives in 80% yield after column chromatography .
  • SnCl₂-Catalyzed Multicomponent Reactions : A chemo- and regioselective SnCl₂-catalyzed reaction generates a library of quinoline derivatives, enabling atom-efficient synthesis .

Q. Table 1: Representative Synthetic Routes

MethodKey Reagents/ConditionsYieldReference
Cyclization of 2-chloro-3-vinylquinolinep-Aminobenzenesulfonamide, 180–200°C65–95%
TosMIC reactionN-Methylpiperazine, 130°C, chromatography80%
SnCl₂ catalysisMulticomponent, room temperatureVaries

Q. What spectroscopic and analytical methods are critical for characterizing this compound?

Methodological Answer:

  • 1H/13C NMR : Essential for confirming regiochemistry and substituent positions. For example, pyridinyl protons appear at δ 8.5–9.0 ppm, while pyrrole NH signals are typically downfield (δ 10–12 ppm) .
  • Melting Point Analysis : Used to assess purity. Derivatives like (R,S)-1-[(4-fluorophenyl)sulfonyl]-1H-pyrrolo[3,2-c]quinoline exhibit sharp melting points (e.g., 220–221°C) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular formulas, especially for novel derivatives.
  • IR Spectroscopy : Detects functional groups (e.g., sulfonyl stretches at 1150–1250 cm⁻¹) .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve yields of pyrroloquinoline derivatives?

Methodological Answer:

  • Catalyst Screening : SnCl₂ enhances regioselectivity in multicomponent reactions . Alternative catalysts (e.g., Pd or Cu) may reduce side reactions.
  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates, while toluene or xylene facilitates high-temperature cyclization .
  • Temperature Control : Thermal cyclization (180–200°C) is critical for ring closure but may require inert atmospheres to prevent decomposition .
  • Purification Strategies : Gradient column chromatography (e.g., alumina or silica) resolves closely eluting isomers .

Q. How should researchers address discrepancies in pharmacological activity data among structurally similar pyrroloquinoline derivatives?

Methodological Answer:

  • Structure-Activity Relationship (SAR) Analysis : Compare substituent effects. For example, sulfonyl groups at the 1-position (e.g., compound 19 in ) show higher 5-HT6 receptor antagonism than aryl groups.
  • Validation Assays : Use orthogonal assays (e.g., radioligand binding vs. functional cAMP assays) to confirm activity .
  • Computational Modeling : Molecular docking (e.g., with 5-HT6 receptor structures) identifies key binding interactions that explain potency variations .

Q. Table 2: Pharmacological Data Comparison

Compound (from )Substituent5-HT6 IC₅₀ (nM)
194-Fluorophenylsulfonyl12.4
202,5-Difluorophenyl8.7
25Naphthylsulfonyl23.1

Q. What computational strategies can predict the reactivity and stability of pyrroloquinoline derivatives?

Methodological Answer:

  • Quantum Chemical Calculations : Density Functional Theory (DFT) predicts transition states and intermediates in cyclization reactions. For example, calculating activation energies for ring closure explains yield differences .
  • Reaction Path Search Methods : Automated algorithms (e.g., artificial force-induced reaction) screen viable synthetic pathways and optimize conditions .
  • Molecular Dynamics (MD) Simulations : Assess solubility and aggregation tendencies in biological media, guiding formulation design .

Q. How can microwave-assisted synthesis enhance the preparation of pyrroloquinoline derivatives?

Methodological Answer:

  • Accelerated Reaction Times : Microwave irradiation reduces reaction times from hours to minutes (e.g., Leimgruber-Batcho indole synthesis applied to pyrroloquinolines) .
  • Improved Selectivity : Controlled heating minimizes side reactions, as seen in the synthesis of 1H-pyrrolo[2,3-f]quinoline derivatives .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.